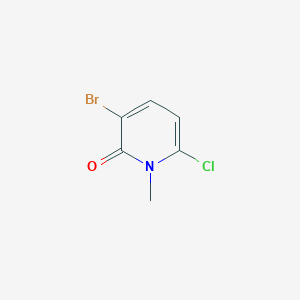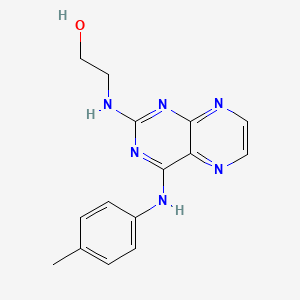
2-((4-(对甲苯氨基)蝶啶-2-基)氨基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(p-Tolylamino)pteridin-2-yl)amino)ethanol is a complex organic compound that belongs to the class of pteridine derivatives
科学研究应用
2-((4-(p-Tolylamino)pteridin-2-yl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
It’s likely that this compound interacts with its targets through a series of complex biochemical reactions . These interactions may lead to changes in cellular processes, potentially influencing the overall function of the cell .
Biochemical Pathways
Similar compounds have been known to influence a variety of pathways, leading to downstream effects on cellular function .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, influencing its overall efficacy and potential side effects .
Result of Action
Similar compounds have been known to exert cytotoxic activities against various cell lines .
Action Environment
The action, efficacy, and stability of 2-((4-(p-Tolylamino)pteridin-2-yl)amino)ethanol can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(p-Tolylamino)pteridin-2-yl)amino)ethanol typically involves multi-step organic reactions. One common method includes the reaction of p-toluidine with pteridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
2-((4-(p-Tolylamino)pteridin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine oxides, while reduction could produce pteridine amines.
相似化合物的比较
Similar Compounds
Pteridine: A parent compound with similar structural features.
Folic Acid: A well-known pteridine derivative with significant biological activity.
Methotrexate: Another pteridine derivative used as a chemotherapeutic agent.
Uniqueness
2-((4-(p-Tolylamino)pteridin-2-yl)amino)ethanol is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other pteridine derivatives.
属性
IUPAC Name |
2-[[4-(4-methylanilino)pteridin-2-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-10-2-4-11(5-3-10)19-14-12-13(17-7-6-16-12)20-15(21-14)18-8-9-22/h2-7,22H,8-9H2,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLQJOIWIDJHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2536270.png)
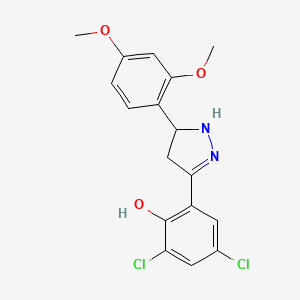
![2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2536274.png)
![1-(3-{[1,4'-bipiperidine]-1'-yl}-3-oxopropyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2536276.png)
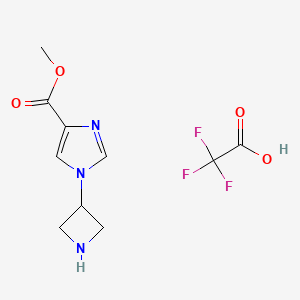
![N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2536280.png)
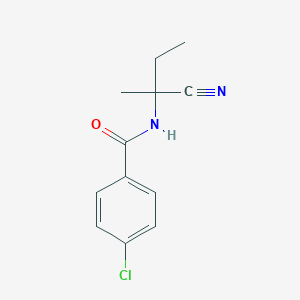
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2536286.png)
![6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2536287.png)
![4-cyclobutyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2536289.png)
![N-(2H-1,3-benzodioxol-5-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2536290.png)
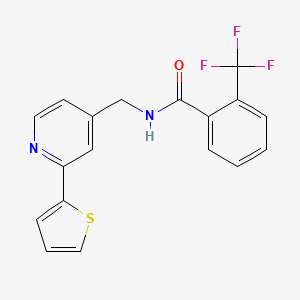
![Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2536292.png)
